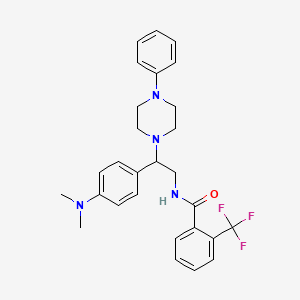

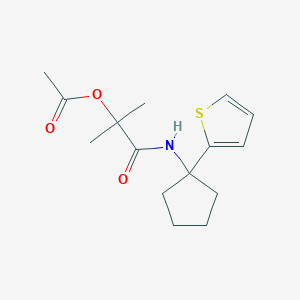

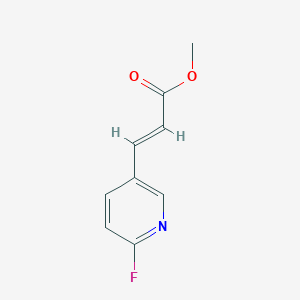

![molecular formula C14H18N2O2 B3000830 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one CAS No. 21057-24-9](/img/structure/B3000830.png)

1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one

Overview

Description

Scientific Research Applications

1. Supramolecular Assembly and Crystal Structure

- Research by Chinthal et al. (2021) highlights compounds closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one forming one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded assemblies based on their molecular structures.

2. Fluorescent Ligands for Receptor Study

- Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties for studying 5-HT(1A) receptors. One compound in particular showed high 5-HT(1A) receptor affinity and distinct fluorescence emission properties in different solvents, useful for receptor visualization in cells (Lacivita et al., 2009).

3. Crystal Structure and Reactivity Analysis

- Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provided insights into the electrophilic and nucleophilic reactive sites of these molecules (Kumara et al., 2017).

4. Antiarhythmic and Antihypertensive Effects

- Malawska et al. (2002) synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities. Their studies suggest the significance of the 1-phenylpiperazine moiety in these effects (Malawska et al., 2002).

5. Crystal Structure and Biological Activity

- Huang et al. (2015) investigated the crystal structure and biological activity of a compound closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one, revealing its potential in adrenoceptor subtype activity (Huang et al., 2015).

6. Serotonin Receptor Ligands

- Sarvà et al. (2002) synthesized a series of 1,2,4 triazole derivatives as ligands for the 5-HT(1A) serotonin receptor. These compounds displayed high affinity and selectivity for this receptor, indicating their potential in neurochemical studies (Sarvà et al., 2002).

7. Dopamine Transporter Ligands

- Hsin et al. (2002) developed long-acting ligands for dopamine transporters, showing significant enantioselectivity and affinity in their interactions, suggesting potential use in cocaine abuse therapy (Hsin et al., 2002).

8. PET Imaging Studies

- Plenevaux et al. (2000) utilized a radiolabeled antagonist, closely related to 1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one, for studying serotonin neurotransmission in the brain using PET imaging (Plenevaux et al., 2000).

9. Vibrational and Electronic Properties Analysis

- Prabavathi et al. (2015) investigated the vibrational and electronic properties of phenyl substituted piperazines, providing valuable information on the structural features of these compounds (Prabavathi et al., 2015).

10. Mannich Bases and Bioactivity

- Gul et al. (2019) synthesized new Mannich bases of piperazines and evaluated their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).

properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJIJPLKKKHQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-Propen-1-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

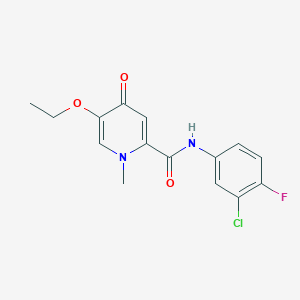

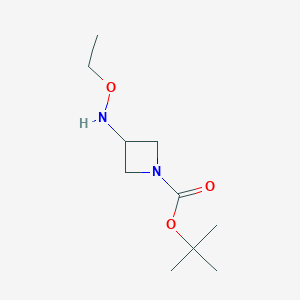

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

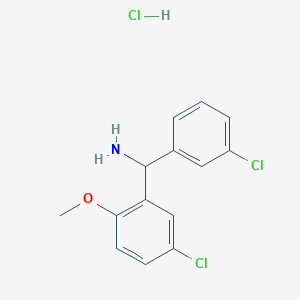

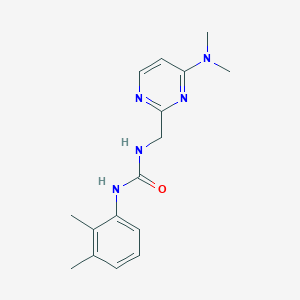

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)

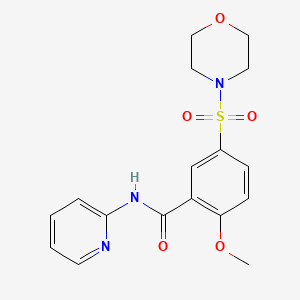

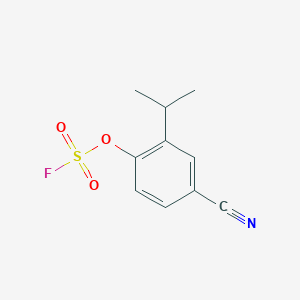

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)